[6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol
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Overview
Description
[6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol: is a fluorinated pyridine derivative. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. The compound’s molecular formula is C7H5F4NO, and it is often used in various scientific research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method involves the use of selective fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced fluorination techniques and catalysts can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity. This can lead to the modulation of enzymatic activity or receptor function, resulting in various biological effects .
Comparison with Similar Compounds
- [5-(trifluoromethyl)pyridin-2-yl]methanol
- 2-(trifluoromethyl)pyridine-5-boronic acid
- 6-(trifluoromethyl)pyridin-2-yl)methanol
Uniqueness: Compared to similar compounds, [6-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol stands out due to the specific positioning of the fluorine and trifluoromethyl groups. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1805070-48-7 |
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Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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